molecular formula C14H23N3 B14697561 2-(5-ethenylpyridin-2-yl)-N,N,N',N'-tetramethylpropane-1,3-diamine CAS No. 22109-65-5

2-(5-ethenylpyridin-2-yl)-N,N,N',N'-tetramethylpropane-1,3-diamine

Cat. No.: B14697561
CAS No.: 22109-65-5
M. Wt: 233.35 g/mol
InChI Key: BQNPUMMUJYRFEF-UHFFFAOYSA-N
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Description

2-(5-ethenylpyridin-2-yl)-N,N,N’,N’-tetramethylpropane-1,3-diamine is a complex organic compound that features a pyridine ring substituted with an ethenyl group and a tetramethylpropane-1,3-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ethenylpyridin-2-yl)-N,N,N’,N’-tetramethylpropane-1,3-diamine typically involves multi-step organic reactionsThe final step involves the attachment of the tetramethylpropane-1,3-diamine moiety via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(5-ethenylpyridin-2-yl)-N,N,N’,N’-tetramethylpropane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(5-ethenylpyridin-2-yl)-N,N,N’,N’-tetramethylpropane-1,3-diamine has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(5-ethenylpyridin-2-yl)-N,N,N’,N’-tetramethylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins, thereby influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-ethenylpyridin-2-yl)-N,N,N’,N’-tetramethylpropane-1,3-diamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyridine ring with an ethenyl group and a tetramethylpropane-1,3-diamine moiety sets it apart from other similar compounds.

Properties

CAS No.

22109-65-5

Molecular Formula

C14H23N3

Molecular Weight

233.35 g/mol

IUPAC Name

2-(5-ethenylpyridin-2-yl)-N,N,N',N'-tetramethylpropane-1,3-diamine

InChI

InChI=1S/C14H23N3/c1-6-12-7-8-14(15-9-12)13(10-16(2)3)11-17(4)5/h6-9,13H,1,10-11H2,2-5H3

InChI Key

BQNPUMMUJYRFEF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(CN(C)C)C1=NC=C(C=C1)C=C

Origin of Product

United States

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